molecular formula C18H25N3O4S B442727 N~1~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)OCTANAMIDE

N~1~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)OCTANAMIDE

Cat. No.: B442727
M. Wt: 379.5g/mol
InChI Key: ZFDOKSBOFUOSOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)OCTANAMIDE typically involves the condensation of an aminosulfonyl compound with an isoxazole derivative under controlled conditions. The reaction is often catalyzed by specific agents to ensure high yield and purity . The process may include steps such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The choice of catalysts and solvents, as well as the control of temperature and pressure, are crucial factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)OCTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N1-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)OCTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include inhibition of bacterial cell wall synthesis or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)OCTANAMIDE stands out due to its unique combination of an isoxazole ring, a sulfonamide group, and an octanamide chain. This structure imparts specific chemical properties and biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5g/mol

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]octanamide

InChI

InChI=1S/C18H25N3O4S/c1-3-4-5-6-7-8-18(22)19-15-9-11-16(12-10-15)26(23,24)21-17-13-14(2)25-20-17/h9-13H,3-8H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

ZFDOKSBOFUOSOD-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C

Origin of Product

United States

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